Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the desired isoxazole derivative . The reaction typically requires refluxing the mixture in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-oxo-3-methylisoxazole-4-carboxylate.
Reduction: Formation of 5-hydroxy-3-methylisoxazole-4-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the isoxazole ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: This compound has an ethyl group at the 3-position instead of a hydroxyl group at the 5-position, leading to different chemical properties and reactivity.
Ethyl 5-methylisoxazole-4-carboxylate: Lacks the hydroxyl group, which affects its hydrogen bonding capability and biological activity.
The presence of the hydroxyl group in this compound makes it unique, providing additional sites for chemical modification and interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYORXNSOZGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NOC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133827-50-6 |
Source
|
Record name | ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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